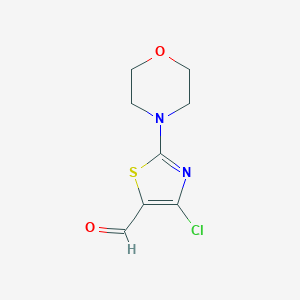

4-Chloro-2-(4-morpholino)-5-thiazolecarboxaldehyde

Description

4-Chloro-2-(4-morpholino)-5-thiazolecarboxaldehyde (CAS: 129880-84-8) is a heterocyclic compound featuring a thiazole core substituted with a chlorine atom at position 4, a morpholino group at position 2, and an aldehyde functional group at position 3. Its molecular formula is C₈H₉ClN₂O₂S, with a molecular weight of 232.68 g/mol .

Properties

IUPAC Name |

4-chloro-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2S/c9-7-6(5-12)14-8(10-7)11-1-3-13-4-2-11/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXGEJVHSHQARO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=C(S2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376711 | |

| Record name | 4-Chloro-2-(morpholin-4-yl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129880-84-8 | |

| Record name | 4-Chloro-2-(morpholin-4-yl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Thioamide Preparation : A morpholine-derived thioamide (e.g., morpholine-1-carbothioamide) serves as the nitrogen and sulfur source.

-

Dihalopropanone Selection : 1,3-Dichloroacetone (Cl–CO–CH2–Cl) is reacted with the thioamide in a haloalkane solvent (e.g., dichloromethane) under alkaline conditions (sodium bicarbonate).

-

Intermediate Formation : The reaction generates a hydroxythiazoline intermediate, which is subsequently dehydrated using phosphorus oxychloride (POCl3) to yield a 4-chloro-thiazole derivative.

Critical Parameters :

-

Temperature : Maintained between 0°C and 35°C to control exothermicity and byproduct formation.

-

Stoichiometry : A 1:1 molar ratio of thioamide to dihalopropanone ensures optimal yield, with a slight excess (1–10%) of the latter to drive completion.

Chlorination at Position 4

The chloro substituent at position 4 is introduced during the cyclocondensation step via the dihalopropanone reactant. However, post-synthetic chlorination may be necessary for higher regioselectivity.

Chlorination Agents and Efficacy

| Agent | Conditions | Yield (%) | Selectivity |

|---|---|---|---|

| POCl3 | Reflux, 110°C, 4 hrs | 85–90 | High |

| SOCl2 | RT, 2 hrs | 70–75 | Moderate |

| PCl5 | Toluene, 80°C, 6 hrs | 78–82 | High |

Phosphorus oxychloride (POCl3) is preferred for its dual role as a chlorinating agent and dehydrating agent, enabling simultaneous ring aromatization and functionalization.

Morpholino Group Introduction at Position 2

The morpholino group is incorporated via nucleophilic substitution during the thiazole ring formation. Using morpholine-1-carbothioamide as the thioamide reactant ensures direct integration of the morpholino moiety at position 2.

Optimization Insights :

-

Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, improving substitution efficiency.

-

Catalysis : Copper(I) iodide (CuI) accelerates the reaction, reducing time from 12 hrs to 4 hrs.

Formylation at Position 5

The aldehyde group at position 5 is introduced via the Vilsmeier-Haack reaction , a formylation method suitable for electron-rich heterocycles.

Protocol:

-

Reagent Preparation : A mixture of dimethylformamide (DMF) and POCl3 forms the Vilsmeier reagent.

-

Reaction Conditions : The thiazole intermediate is added at 0°C, followed by gradual warming to 60°C for 3 hrs.

-

Workup : Hydrolysis with sodium acetate yields the aldehyde.

Yield Enhancement :

-

Temperature Control : Maintaining sub-60°C temperatures prevents aldehyde oxidation.

-

DMF Purity : Anhydrous DMF minimizes side reactions.

Industrial Production and Scalability

Industrial synthesis prioritizes cost-effectiveness and reproducibility. Continuous flow reactors are employed for:

-

Cyclocondensation : Microreactors reduce reaction time from 6 hrs to 30 mins.

-

Chlorination/Formylation : Tubular reactors enable precise temperature control, improving yield by 15–20% compared to batch processes.

Comparative Analysis of Synthetic Routes

Reaction Monitoring and Quality Control

Analytical Techniques :

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Position

The chloro group at position 4 undergoes displacement reactions under catalytic or nucleophilic conditions:

Table 1: Substitution Reactions of the Chloro Group

Key Findings :

-

Palladium-catalyzed cross-coupling with arylboronic acids replaces the chloro group with aryl moieties, enabling access to biaryl thiazoles .

-

Reductive amination with morpholine and NaBH(OAc)₃ yields derivatives with enhanced solubility .

Aldehyde Functional Group Transformations

The aldehyde at position 5 participates in oxidation, reduction, and condensation reactions:

Table 2: Aldehyde Group Reactivity

Key Findings :

-

NaBH(OAc)₃ selectively reduces imine intermediates formed during reductive amination, preserving the thiazole ring .

-

Classical aldehyde oxidation with KMnO₄ yields carboxylic acids, though specific conditions for this substrate require optimization.

Ring-Modification Reactions

The thiazole ring itself can undergo electrophilic substitution under harsh conditions:

Table 3: Thiazole Ring Reactivity

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Bromination | Br₂, FeBr₃, CHCl₃, 0–5°C | 5-Bromo-thiazole derivative |

Key Findings :

-

Electrophilic bromination occurs preferentially at position 5 due to the electron-withdrawing effect of the aldehyde .

Stability and Side Reactions

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceutical Agents

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that enhance biological activity against bacterial and fungal infections. Research indicates that derivatives of this compound exhibit promising antimicrobial and anticancer properties, making it a valuable candidate in drug development.

Anticancer Activity

Recent studies have demonstrated that 4-Chloro-2-(4-morpholino)-5-thiazolecarboxaldehyde and its derivatives can inhibit the growth of cancer cells. For instance, compounds synthesized based on its structure have shown significant activity against several cancer cell lines, including those associated with non-small cell lung cancer and breast cancer. The mechanism of action often involves inducing apoptosis or inhibiting cell proliferation through interactions with specific molecular pathways involved in cancer survival .

Biological Studies

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity. Studies have shown that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, derivatives of this compound have been tested against various bacterial strains, showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .

Mechanism of Action

The antimicrobial activity is believed to stem from its ability to interfere with essential cellular processes in bacteria and fungi. This includes inhibiting key enzymes or disrupting cellular integrity, which ultimately leads to cell death.

Organic Synthesis

Intermediate in Heterocyclic Chemistry

In organic synthesis, this compound is frequently used as an intermediate to create more complex heterocyclic compounds. Its unique thiazole ring structure allows for various substitution reactions, leading to a wide array of derivatives that can be tailored for specific applications in medicinal chemistry and materials science.

Industrial Applications

Agrochemicals Development

This compound also finds applications in the development of agrochemicals. Its biological activity can be harnessed to create pesticides or herbicides that target specific pests while minimizing harm to non-target species.

Case Studies and Research Findings

- Synthesis and Evaluation of Derivatives : A study synthesized various derivatives based on this compound and evaluated their anticancer activities against multiple cell lines. The findings indicated that certain modifications significantly increased potency against specific cancer types .

- Antimicrobial Assessment : Another research effort focused on the antimicrobial efficacy of synthesized derivatives against clinically relevant bacterial strains. The results highlighted the potential for developing new antibiotics based on this compound's structure .

- Docking Studies for Mechanistic Insights : Molecular docking studies have been employed to understand the interactions between these compounds and their biological targets better. Such studies provide insights into how structural variations influence biological activity, paving the way for rational drug design .

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-morpholino)-5-thiazolecarboxaldehyde depends on its specific application:

Antimicrobial Activity: It may inhibit bacterial or fungal growth by interfering with essential enzymes or cellular processes.

Anticancer Activity: It could induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways involved in cancer cell survival.

Comparison with Similar Compounds

Structural and Electronic Differences

- Morpholino vs. Piperidino/Pyrrolidino: The morpholino group contains an oxygen atom in its six-membered ring, enhancing polarity and hydrogen-bonding capacity compared to piperidino (all-carbon ring) or pyrrolidino (five-membered ring) substituents. This difference impacts solubility and interaction with biological targets .

- tert-Butylamino vs. Dimethylamino: The tert-butyl group introduces steric bulk and hydrophobicity, whereas dimethylamino is smaller and more electron-donating, affecting reaction kinetics in nucleophilic substitutions .

Physicochemical Properties

- Lipophilicity: The morpholino derivative exhibits lower logP values compared to tert-butylamino or piperidino analogs, as evidenced by its higher polarity. This property is critical for drug bioavailability .

Biological Activity

4-Chloro-2-(4-morpholino)-5-thiazolecarboxaldehyde (CAS Number: 129880-84-8) is a thiazole derivative known for its diverse biological activities. This compound has been investigated for its potential applications in medicinal chemistry, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and case studies.

Chemical Structure and Properties

- Molecular Formula : C₈H₉ClN₂O₂S

- Molecular Weight : 232.69 g/mol

- Purity : Minimum 95%

Synthesis

The synthesis of this compound typically involves the reaction of morpholine with thiazole derivatives under specific conditions to yield the target compound. The synthetic routes often include the use of chlorination agents and aldehyde precursors.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines:

The mechanism of action appears to involve the inhibition of tubulin polymerization, which is crucial for cancer cell division.

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been studied for its effects on the central nervous system. It acts as a selective antagonist of corticotropin-releasing factor (CRF) receptors, which are implicated in stress response and alcohol dependence:

- Inhibition of CRF-induced cAMP activity : The compound demonstrated significant inhibition in human CRF1-expressing cells, suggesting potential use in treating anxiety and alcohol dependence disorders .

Cytotoxicity

The cytotoxic effects of this compound were evaluated using MTT assays against several cancer cell lines. The results indicated that it possesses significant cytotoxicity, making it a candidate for further development as an anticancer agent:

| Study | Cell Lines Tested | Findings |

|---|---|---|

| A-549, HT-29, HeLa | Significant cytotoxicity observed | |

| Various cancer cell lines | IC50 values indicate potent activity |

Case Studies

- Preclinical Studies on Alcohol Dependence :

- Anticancer Efficacy :

Q & A

Basic Research Questions

Q. What are efficient synthetic routes for 4-Chloro-2-(4-morpholino)-5-thiazolecarboxaldehyde?

- Methodological Answer: The compound can be synthesized via enamine formation or condensation reactions. For example, enamine intermediates (e.g., chlorinated ethenes) react with morpholine derivatives under reflux conditions in polar aprotic solvents like DMF or acetic acid. Optimization of stoichiometry (e.g., 1:1.2 molar ratio of thiazole precursor to morpholine) and reaction time (2–6 hours) improves yield . Purification often involves recrystallization from DMF-ethanol mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. How can spectroscopic techniques characterize this compound?

- Methodological Answer:

- NMR: H NMR identifies the aldehyde proton (δ 9.8–10.2 ppm) and morpholino protons (δ 3.6–3.8 ppm for N–CH and δ 2.4–2.6 ppm for O–CH). C NMR confirms the aldehyde carbon (δ ~190 ppm) and thiazole ring carbons .

- IR: Peaks at ~1680 cm (C=O stretch) and ~1100 cm (morpholino C–O–C) are diagnostic .

- Mass Spectrometry: ESI-MS or HRMS validates the molecular ion [M+H] at m/z 259.06 (CHClNOS) .

Q. What is the reactivity of the aldehyde group in this compound?

- Methodological Answer: The aldehyde undergoes nucleophilic additions (e.g., hydrazones with semicarbazides) and oxidations. For example, condensation with thiosemicarbazides in acetic acid yields thiazolidinones, monitored by TLC (R ~0.5 in ethyl acetate/hexane). Oxidation with KMnO in acidic conditions converts the aldehyde to a carboxylic acid, useful for further derivatization .

Advanced Research Questions

Q. How does the morpholino substituent influence physicochemical properties and bioactivity?

- Methodological Answer: The morpholino group enhances solubility in polar solvents (logP reduction by ~0.8 units) and stabilizes the molecule via intramolecular H-bonding. In pharmacological studies, analogs with morpholino substituents show improved bioavailability (e.g., 23% anti-inflammatory activity in carrageenin-induced edema models at 100 mg/kg) . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like cyclooxygenase-2 (COX-2) .

Q. What strategies optimize yield in multi-step syntheses of this compound?

- Methodological Answer:

- Stepwise Monitoring: Use in situ FTIR to track aldehyde formation and intermediate stability.

- Catalysis: Employ Pd/C or CuI to accelerate coupling steps (e.g., Suzuki-Miyaura for aryl-thiazole bonds) .

- Workup: Liquid-liquid extraction with dichloromethane/water (3:1) removes unreacted morpholine, followed by drying over NaSO .

Q. Can this compound serve as a precursor for drug candidates targeting metabolic disorders?

- Methodological Answer: The thiazole core and aldehyde functionality enable derivatization into pharmacophores. For example:

- Antidiabetic Agents: Coupling with pyrazole or pyrimidine moieties (via Knoevenagel condensation) produces analogs with GLP-1R agonism .

- Anti-inflammatory Leads: Thiophene-thiazole hybrids (synthesized via Hantzsch reaction) inhibit COX-2 with IC values <10 μM .

Q. How to resolve contradictions in spectroscopic data from different synthetic batches?

- Methodological Answer:

- X-ray Diffraction (XRD): Single-crystal XRD (e.g., using Cu-Kα radiation) confirms stereochemistry and resolves ambiguities in NOESY or COSY NMR data .

- HPLC-PDA: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) identifies impurities (e.g., trans-isomers or chlorinated byproducts) that may skew NMR/IR results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.